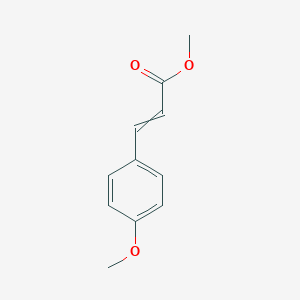

Methyl 4-methoxycinnamate

Description

Methyl trans-p-methoxycinnamate, also known as methyl (e)-p-methoxycinnamic acid or 4-methoxycinnamate methyl ester, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Methyl trans-p-methoxycinnamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl trans-p-methoxycinnamate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl trans-p-methoxycinnamate can be found in herbs and spices. This makes methyl trans-p-methoxycinnamate a potential biomarker for the consumption of this food product.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZIKIAGFYZTCI-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3901-07-3, 832-01-9 | |

| Record name | Methyl trans-4-methoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3901-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methoxycinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E)-p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHOXYCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F58T0S3Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 - 95 °C | |

| Record name | Methyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methoxycinnamate: Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxycinnamate, a naturally occurring cinnamic acid ester, has garnered significant interest within the scientific community due to its notable ultraviolet (UV) filtering properties and potential pharmacological activities, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the primary natural sources of this compound, with a detailed focus on extraction methodologies. It includes quantitative data on its prevalence in various plant species, particularly within the Zingiberaceae family, and presents detailed experimental protocols for its isolation and analysis. Furthermore, this document elucidates the current understanding of the signaling pathways potentially modulated by this compound and outlines a general experimental workflow for its extraction and characterization from natural sources.

Natural Sources of this compound

This compound has been identified in a variety of plant species, often as a constituent of their essential oils. The most significant natural sources belong to the Zingiberaceae family, commonly known as the ginger family. Other plant families also contain this compound, albeit often in lower concentrations.

Key Natural Sources:

-

Kaempferia galanga L. (Aromatic Ginger): The rhizomes of Kaempferia galanga are the most prominent and widely studied natural source of this compound. While the major cinnamate derivative in this plant is often ethyl p-methoxycinnamate, this compound is also present in significant quantities.[1]

-

Curcuma zedoaria (Zedoary): The rhizomes of Curcuma zedoaria have been reported to contain this compound as a constituent of their essential oil.

-

Alpinia zerumbet (Shell Ginger): This plant is another member of the Zingiberaceae family that contains this compound.

-

Gmelina asiatica : This plant has been reported to contain this compound.[2]

-

Scrophularia buergeriana : this compound has been identified in this plant species.[2]

-

Philotheca obovalis : This plant is also a known natural source of the compound.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed. The following tables summarize the available quantitative data.

Table 1: this compound Content in Kaempferia galanga

| Plant Part | Extraction Method | Solvent | This compound Content | Reference |

| Rhizome | Hydrodistillation | Water | 1.50% of essential oil | [1] |

Table 2: Content of Related Cinnamate Derivatives in Kaempferia galanga

| Plant Part | Extraction Method | Solvent | Compound | Content | Reference |

| Rhizome | Hydrodistillation | Water | Ethyl p-methoxycinnamate | 78.35% of essential oil | [1] |

| Rhizome | Steam Distillation | Water | Ethyl p-methoxycinnamate | 18.42% of essential oil | [3] |

| Rhizome | Maceration | n-Hexane | Ethyl p-methoxycinnamate | 57.17-60.62% of essential oil | [4] |

| Rhizome | Soxhlet | Petroleum Ether | Ethyl p-methoxycinnamate | 1.04% yield from dried rhizomes | [5] |

Table 3: Yield of Extracts from other Natural Sources

| Plant Species | Plant Part | Extraction Method | Solvent | Extract Yield | Reference |

| Curcuma zedoaria | Leaves | Maceration | Methanol | 15.5% | [6] |

| Curcuma zedoaria | Leaves | Maceration | n-Hexane | 3.5% | [6] |

| Alpinia zerumbet | Rhizomes and Leaves | Hydrodistillation | Water | 0.25% (rhizomes), Not specified (leaves) | [7] |

Experimental Protocols for Extraction and Analysis

The selection of an appropriate extraction method is crucial for obtaining a high yield and purity of this compound. The following protocols are detailed based on published literature.

Soxhlet Extraction

This method is suitable for the exhaustive extraction of compounds from solid materials.

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., Kaempferia galanga rhizomes) at room temperature or in an oven at 40-60°C to a constant weight. Grind the dried material into a fine powder.

-

Thimble Packing: Place a known amount of the powdered plant material (e.g., 10 g) into a cellulose extraction thimble.

-

Apparatus Setup: Assemble a Soxhlet extractor with a 500 mL round-bottom flask containing the chosen solvent (e.g., 300 mL of n-hexane or petroleum ether) and a condenser.

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the plant material. The extraction is allowed to proceed for a specified duration, typically 16-24 hours, at a rate of 4-6 cycles per hour.[8]

-

Concentration: After extraction, cool the solution and concentrate it using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Purification (optional): The crude extract can be further purified by recrystallization or column chromatography to isolate pure this compound.

Hydrodistillation

This method is commonly used for the extraction of essential oils.

Protocol:

-

Sample Preparation: Chop fresh or dried plant material (e.g., 300 g of Kaempferia galanga rhizomes) into small pieces.

-

Apparatus Setup: Place the plant material in a round-bottom flask and add distilled water (e.g., 500 mL). Connect the flask to a Clevenger-type apparatus.

-

Distillation: Heat the flask to boil the water. The steam and volatile compounds will rise, condense in the condenser, and be collected in the graduated tube of the Clevenger apparatus. Continue the distillation for a set period, typically 3-6 hours.[1][9]

-

Oil Separation: Once the distillation is complete, allow the apparatus to cool. The essential oil, being less dense than water, will form a layer on top and can be collected.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

Maceration

A simple extraction technique involving soaking the plant material in a solvent.

Protocol:

-

Sample Preparation: Grind the dried plant material into a powder.

-

Extraction: Place a known amount of the powdered material (e.g., 0.5 kg) in a sealed container and add a suitable solvent (e.g., n-hexane) to completely cover the material. Let it stand at room temperature for an extended period (e.g., 3 x 24 hours), with occasional agitation.[10]

-

Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the components of a volatile mixture like an essential oil.

Protocol:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., 1 µL of oil in 1 mL of methanol or hexane).[11]

-

GC-MS System: Use a GC-MS system equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS).

-

Injection: Inject a small volume of the diluted sample (e.g., 1 µL) into the GC inlet.

-

Chromatographic Separation: Program the oven temperature to separate the components based on their boiling points. A typical program might be: initial temperature of 60°C, ramped to 240°C at a rate of 3°C/minute.[11]

-

Mass Spectrometry: As components elute from the GC column, they are fragmented and detected by the mass spectrometer.

-

Compound Identification: Identify the compounds by comparing their mass spectra and retention times with those in a reference library (e.g., NIST, Wiley).[12]

-

Quantification: Determine the relative percentage of each component by integrating the peak areas in the chromatogram. For absolute quantification, a calibration curve with a pure standard of this compound is required.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by this compound

The anti-inflammatory effects of cinnamic acid derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. While direct evidence for this compound is still emerging, studies on related compounds suggest the involvement of the NF-κB and Nrf2/HO-1 pathways.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Cinnamate derivatives may inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[13]

-

Nrf2/HO-1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes. Activation of this pathway can suppress inflammation by reducing reactive oxygen species (ROS).[14][15]

Caption: Experimental workflow for the extraction and analysis of this compound.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential activation of the Nrf2/HO-1 signaling pathway by this compound.

Conclusion

This compound is a valuable natural product with established applications and promising therapeutic potential. The rhizomes of Kaempferia galanga stand out as a primary natural source, from which the compound can be efficiently extracted using various techniques, including Soxhlet extraction, hydrodistillation, and maceration. The choice of extraction method and solvent significantly impacts the yield and purity of the final product. Further research is warranted to fully elucidate the mechanisms of action of this compound, particularly its direct effects on inflammatory and antioxidant signaling pathways. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the potential of this interesting molecule.

References

- 1. actapharmsci.com [actapharmsci.com]

- 2. This compound | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpbs.net [ijpbs.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of Ethyl p-methoxycinnamate, the major antifungal principle of Curcumba zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scitepress.org [scitepress.org]

- 12. vipsen.vn [vipsen.vn]

- 13. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 15. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Methyl 4-methoxycinnamate in Plants: A Technical Guide

Abstract

Methyl 4-methoxycinnamate is a naturally occurring phenylpropanoid found in various plant species, including Gmelina asiatica and Scrophularia buergeriana[1]. This compound and its derivatives are of significant interest to researchers, scientists, and drug development professionals due to their potential biological activities and applications as UV-filtering agents. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, drawing upon the current understanding of the general phenylpropanoid pathway and the specific enzymatic steps involved in its formation. The guide details the key enzymes, intermediates, and proposed regulatory points. Furthermore, it includes structured tables of relevant (though currently limited) quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic route and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction

The phenylpropanoid pathway is a major route of secondary metabolism in plants, giving rise to a wide array of compounds essential for plant growth, development, and defense. These compounds include lignin, flavonoids, coumarins, and various esters. This compound is an ester derived from this pathway, and its biosynthesis involves a series of enzymatic reactions that modify the basic C6-C3 phenylpropanoid skeleton. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this and related high-value compounds in plants or microbial systems.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the amino acid L-phenylalanine and proceeds through the core phenylpropanoid pathway to produce key intermediates. The final steps involve methylation of the aromatic ring and subsequent esterification of the carboxylic acid.

Core Phenylpropanoid Pathway

The initial steps are common to the biosynthesis of many phenylpropanoids.

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.

-

Hydroxylation of trans-Cinnamic Acid: Subsequently, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the para-position to produce p-coumaric acid (4-hydroxycinnamic acid).

-

Activation to a CoA Thioester: The carboxylic acid group of p-coumaric acid is then activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA. This activation step is crucial for channeling the intermediate into various downstream branches of the phenylpropanoid pathway.

Formation of 4-Methoxycinnamic Acid

The formation of the direct precursor to this compound, 4-methoxycinnamic acid, involves the methylation of p-coumaric acid.

-

O-Methylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of p-coumaric acid, yielding 4-methoxycinnamic acid. While the specific OMT responsible for this reaction in Gmelina asiatica or Scrophularia buergeriana has not been characterized, it is expected to be a SAM-dependent methyltransferase, a large family of enzymes prevalent in plant secondary metabolism. It is also possible that this methylation occurs at the level of p-coumaroyl-CoA.

Final Esterification Step

The final step in the biosynthesis is the formation of the methyl ester.

-

Carboxyl Methylation: A Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT) , belonging to the SABATH family of methyltransferases, is the most likely candidate for catalyzing the transfer of a methyl group from SAM to the carboxyl group of 4-methoxycinnamic acid, producing this compound. Enzymes of this type have been identified in sweet basil and are responsible for the formation of methylcinnamate[2][3].

Quantitative Data

Quantitative data for the biosynthesis of this compound in plants is currently limited in the scientific literature. The following table summarizes the types of data that would be crucial for a comprehensive understanding of the pathway's efficiency and regulation.

| Parameter | Description | Example Plant/System | Reported Value | Reference |

| Enzyme Kinetics (Km) | Substrate concentration at half-maximal velocity. | Ocimum basilicum (CCMT) | Cinnamic acid: 50 µM | [2] |

| Ocimum basilicum (CCMT) | p-Coumaric acid: 150 µM | [2] | ||

| Enzyme Kinetics (kcat) | Catalytic turnover number. | Ocimum basilicum (CCMT) | Not Reported | [2] |

| Metabolite Concentration | Endogenous levels of intermediates and final product. | Gmelina asiatica | Not Reported | |

| Scrophularia buergeriana | Not Reported | |||

| Gene Expression Levels | Relative transcript abundance of pathway genes. | Not Reported | Not Reported |

Experimental Protocols

Elucidating the biosynthesis of this compound requires a combination of biochemical and molecular biology techniques. The following are detailed protocols for key experiments.

Extraction and Quantification of this compound and its Precursors

This protocol describes the extraction and analysis of phenylpropanoids from plant tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Fresh or freeze-dried plant tissue (e.g., leaves, stems)

-

Liquid nitrogen

-

80% (v/v) methanol

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

-

LC-MS system

Procedure:

-

Harvest and immediately freeze approximately 100 mg of plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

-

Add 1 mL of pre-chilled 80% methanol to the powdered tissue.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new microfuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

-

Analyze the sample using an LC-MS system equipped with a C18 column. Use a gradient of water and acetonitrile, both with 0.1% formic acid, for separation.

-

Monitor for the parent ions and characteristic fragment ions of this compound and its precursors (trans-cinnamic acid, p-coumaric acid, 4-methoxycinnamic acid).

-

Quantify the compounds by comparing their peak areas to those of authentic standards.

Enzyme Assays for O-Methyltransferase (OMT) and Carboxyl Methyltransferase (CCMT) Activity

This protocol outlines an in vitro assay to measure the activity of OMTs and CCMTs using radiolabeled S-adenosyl-L-methionine.

Materials:

-

Recombinant or partially purified plant protein extract

-

Substrate (p-coumaric acid for OMT; 4-methoxycinnamic acid for CCMT)

-

[14C-methyl]-S-adenosyl-L-methionine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Ethyl acetate

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 50 µL of assay buffer, 10 µL of substrate (10 mM stock), and 20 µL of protein extract.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of [14C-methyl]-SAM (e.g., 0.5 µCi).

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 2 M HCl.

-

Extract the methylated product by adding 200 µL of ethyl acetate and vortexing.

-

Centrifuge for 2 minutes to separate the phases.

-

Transfer 150 µL of the upper ethyl acetate phase to a scintillation vial.

-

Add 4 mL of scintillation cocktail and mix.

-

Measure the radioactivity using a scintillation counter.

-

Calculate enzyme activity based on the amount of incorporated radioactivity.

Conclusion and Future Directions

The biosynthesis of this compound in plants is proposed to occur via the phenylpropanoid pathway, with the final steps involving O-methylation of p-coumaric acid and subsequent carboxyl methylation of 4-methoxycinnamic acid. While the general enzymatic machinery is understood, the specific enzymes from plants known to produce this compound, such as Gmelina asiatica and Scrophularia buergeriana, have yet to be isolated and characterized. Future research should focus on the identification and functional characterization of the OMT and CCMT enzymes from these species. This will not only confirm the proposed biosynthetic pathway but also provide valuable tools for the metabolic engineering of high-value phenylpropanoids. Furthermore, a detailed quantitative analysis of the pathway intermediates and final product in these plants will provide insights into the regulation and metabolic flux of this pathway.

References

"physical and chemical properties of Methyl 4-methoxycinnamate"

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-methoxycinnamate

Introduction

This compound, also known as methyl p-methoxycinnamate, is an organic compound with the molecular formula C₁₁H₁₂O₃.[1][2] It is the methyl ester of 4-methoxycinnamic acid, a derivative of cinnamic acid.[3][4] This compound is found naturally in various plants, such as Gmelina asiatica and Philotheca obovalis.[1][5] Structurally, it features a methoxy group at the para-position of the phenyl ring attached to a methyl acrylate group.[2][6] this compound is widely recognized for its application as a UV filter, particularly in the UV-B range (280-315 nm), making it a common ingredient in sunscreens and other cosmetic products.[1][3][7] Beyond its photoprotective qualities, it is also investigated for potential antioxidant and anti-inflammatory effects.[1][8] Its pleasant fragrance also leads to its use in the perfumery industry.[3][6]

Physical Properties

The physical characteristics of this compound are well-documented, defining its behavior under various conditions and its suitability for different applications. The compound typically appears as a white to off-white or yellow solid.[2][9]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][6] |

| Molecular Weight | 192.21 g/mol | [1][2][8] |

| Melting Point | 76 - 95 °C (commonly 89-90 °C) | [1][3][5][8][][11][12] |

| Boiling Point | 310.6 °C @ 760 mmHg | [3][12][13] |

| 110 °C @ 0.01 Torr | [1][][14] | |

| Density | 1.102 ± 0.06 g/cm³ | [1][][12] |

| Appearance | White to off-white solid; Yellow solid | [2][9] |

| Solubility | ||

| in Water | ~0.15 g/L; 396.7 mg/L @ 25 °C (est.) | [1][13] |

| in Organic Solvents | Good solubility in methanol, ethanol, acetone, dimethylformamide, and dimethyl sulfoxide. | [1][2] |

| Partition Coefficient (LogP) | 1.88 - 2.68 | [1][13] |

| Vapor Pressure | 0.000594 - 0.00499 mmHg @ 25 °C | [1][13] |

| Flash Point | 126.9 °C (260 °F) | [3][12][13] |

| pKa (Strongest Basic) | -4.8 (ChemAxon estimate) | |

| Refractive Index | 1.546 (estimate) | [12] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by its conjugated system, which includes the phenyl ring, the carbon-carbon double bond of the propenyl group, and the carbon-oxygen double bond of the ester group.[8]

UV Absorption and Photostability

The primary function of this compound in cosmetic applications is as a UV filter.[2] Its extended conjugated system is a chromophore that strongly absorbs ultraviolet radiation, with a maximum absorption (λmax) between 309-311 nm, which falls within the UV-B spectrum.[1] Upon absorbing UV light, the molecule's electrons are promoted to an excited state. This energy is then dissipated, primarily as heat, preventing the harmful radiation from penetrating the skin.[2] However, prolonged exposure to UV radiation can lead to E/Z (trans/cis) photoisomerization and potential degradation.[7][8]

Reactivity Profile

This compound is stable under normal conditions but can undergo several key chemical reactions:[2]

-

Oxidation: The compound can be oxidized to 4-methoxycinnamic acid using strong oxidizing agents like potassium permanganate.[2]

-

Reduction: The ester and alkene functional groups can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.[2]

-

Substitution: The methoxy group on the phenyl ring can be substituted under certain acidic or basic conditions.[2]

-

Hydrolysis: As an ester, it can be hydrolyzed back to 4-methoxycinnamic acid and methanol, typically under acidic or basic conditions.

Biological Activity

Beyond its photoprotective effects, studies suggest that this compound possesses antioxidant properties, which may help mitigate oxidative stress in tissues caused by UV exposure.[1][3] Some research also indicates potential anti-inflammatory effects, making it a candidate for further investigation in dermatological applications.[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

UV-Visible Spectroscopy: The compound exhibits a strong, broad absorption band in the UV-B region, with a λmax of 309-311 nm.[1] The absorption range typically spans from 280-320 nm.[1]

-

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy confirms the structure of the molecule. The data below is for the (E)-isomer in CDCl₃.

| ¹H NMR Data (in CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.64 - 7.67 | d | 16.0 | Vinyl H |

| 7.42 - 7.52 | m (or d) | ~8.1 | Aromatic H (ortho to -CH=CH) |

| 6.83 - 6.91 | m (or d) | Aromatic H (ortho to -OCH₃) | |

| 6.28 - 6.40 | d | 16.0 | Vinyl H |

| 3.76 - 3.80 | s | Methoxy H (-COOCH₃) | |

| 3.79 - 3.86 | s | Methoxy H (Ar-OCH₃) |

| ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 167.7 | C=O (ester) |

| 161.4 | Aromatic C-OCH₃ |

| 144.5 | Vinyl C |

| 129.7 | Aromatic CH |

| 127.1 | Aromatic C (quaternary) |

| 115.3 | Vinyl C |

| 114.3 | Aromatic CH |

| 55.3 | Methoxy C (Ar-OCH₃) |

| 51.6 | Methoxy C (-COOCH₃) |

Source:[15]

-

Infrared (IR) Spectroscopy: IR spectra are available for this compound and can be used to identify key functional groups, such as the C=O of the ester, the C=C of the alkene and aromatic ring, and the C-O bonds.[16][17]

-

Mass Spectrometry (MS): Mass spectral data is available, providing information on the molecular weight and fragmentation pattern of the compound.[16]

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol describes the synthesis via the esterification of 4-methoxycinnamic acid with methanol.[4]

-

Reactants Setup: Suspend 4-methoxycinnamic acid in an excess of methanol in a round-bottom flask.[4]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.[4]

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for an extended period (e.g., up to 96 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[4][18]

-

Workup: After cooling, concentrate the solution using a rotary evaporator to remove excess methanol.[4][18]

-

Extraction: Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[18]

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[18]

-

Purification: The product, a white solid, can be purified by filtration or recrystallization if necessary.[4][18]

Determination of Physical Properties

Standard laboratory procedures are used to determine the physical properties of organic compounds.[19][20]

-

Melting Point Determination:

-

A small amount of the dried, solid sample is packed into a capillary tube.

-

The tube is placed in a melting point apparatus (e.g., a Vernier melt station).[19]

-

The sample is heated slowly, and the temperature range from which the solid begins to melt until it becomes a complete liquid is recorded as the melting point.[19]

-

-

Boiling Point Determination (Simple Distillation):

-

The liquid compound (if applicable, or a solution for purification) is placed in a round-bottom flask.[19]

-

A simple distillation apparatus is assembled with a condenser and a collection flask.[19]

-

The liquid is heated, and the temperature is monitored with a thermometer placed at the vapor path.[19]

-

The temperature at which the vapor pressure equals the atmospheric pressure, characterized by a stable temperature reading during distillation, is the boiling point.[19]

-

-

UV-Vis Absorption Spectrum Measurement:

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).[7][21]

-

Create a dilute solution from the stock to an appropriate concentration (e.g., ~4 x 10⁻⁵ M).[21]

-

Use a UV-Vis spectrophotometer to measure the absorbance of the solution across the UV range (e.g., 250-400 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

-

Diagrams

Caption: Fischer Esterification workflow for the synthesis of this compound.

Caption: Mechanism of UV-B absorption and energy dissipation by this compound.

Caption: General reactivity profile of this compound.

References

- 1. Buy this compound | 3901-07-3 [smolecule.com]

- 2. Buy this compound (EVT-298249) | 3901-07-3 [evitachem.com]

- 3. Buy this compound | 832-01-9 [smolecule.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]

- 8. This compound | 3901-07-3 | Benchchem [benchchem.com]

- 9. This compound | 832-01-9 [chemicalbook.com]

- 11. parchem.com [parchem.com]

- 12. This compound | CAS#:832-01-9 | Chemsrc [chemsrc.com]

- 13. This compound, 832-01-9 [thegoodscentscompany.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. rsc.org [rsc.org]

- 16. spectrabase.com [spectrabase.com]

- 17. This compound(832-01-9) IR Spectrum [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scribd.com [scribd.com]

- 21. public.websites.umich.edu [public.websites.umich.edu]

Spectroscopic Analysis of Methyl 4-methoxycinnamate: A Technical Guide

Introduction

Methyl 4-methoxycinnamate is an organic compound widely utilized as a UV filter in sunscreens and other cosmetic products due to its ability to absorb ultraviolet radiation.[1] It is the methyl ester of 4-methoxycinnamic acid. A thorough understanding of its spectral characteristics is crucial for quality control, structural confirmation, and research into its photochemical properties. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.64 | d | 15.9 / 16.0 | Vinyl H |

| 7.48 - 7.40 | m | 8.7 | Aromatic H |

| 6.91 - 6.83 | m | 8.7 | Aromatic H |

| 6.33 | d | 15.9 | Vinyl H |

| 3.83 | s | - | Methoxy H (-OCH₃) |

| 3.79 | s | - | Ester Methyl H (-COOCH₃) |

Table 1: ¹H NMR data for Methyl (E)-4-methoxycinnamate in CDCl₃.[1][2][3]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The data below was also obtained in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| 167.7 | Ester Carbonyl (C=O) |

| 161.4 | Aromatic C-O |

| 144.5 | Vinyl CH |

| 129.7 | Aromatic CH |

| 127.1 | Aromatic C |

| 115.3 | Vinyl CH |

| 114.3 | Aromatic CH |

| 55.3 | Methoxy C (-OCH₃) |

| 51.6 | Ester Methyl C (-COOCH₃) |

Table 2: ¹³C NMR data for Methyl (E)-4-methoxycinnamate in CDCl₃.[4]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| 1720 - 1710 | C=O Stretch (Ester) |

| 1640 - 1605 | C=C Stretch (Alkene and Aromatic) |

| 1255 - 1250 | C-O Stretch (Ester and Methoxy) |

Table 3: Key IR absorption bands for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 192.21 g/mol .[1][5]

| m/z (Mass-to-Charge Ratio) | Assignment |

| 192 | Molecular Ion [M]⁺ |

| 161 | [M - OCH₃]⁺ |

| 133 | [M - COOCH₃]⁺ |

Table 4: Significant peaks in the mass spectrum of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation

-

Weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.[6]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[7]

-

For ¹H NMR , acquire the spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[8] Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.[9]

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) as an internal reference.[4]

Infrared (IR) Spectroscopy

Thin Solid Film Method

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[10]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[10]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[10]

-

Place the salt plate in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the salt plate with a dry solvent (e.g., acetone) after the measurement.[10]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[11]

-

Vaporize the sample in the ion source under high vacuum and temperature.[12][13]

-

Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to induce ionization, forming a molecular ion (a radical cation) and various fragment ions.[11]

-

Accelerate the positively charged ions into the mass analyzer.[11][14]

-

Separate the ions based on their mass-to-charge (m/z) ratio using a magnetic field.[11][14]

-

Detect the ions and record their relative abundance to generate the mass spectrum.[11]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. Buy this compound | 832-01-9 [smolecule.com]

- 2. This compound | 3901-07-3 | Benchchem [benchchem.com]

- 3. Solved The 1 H NMR data for methyl E-4-methoxycinnamate in | Chegg.com [chegg.com]

- 4. rsc.org [rsc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. sc.edu [sc.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sydney.edu.au [sydney.edu.au]

- 13. m.youtube.com [m.youtube.com]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the UV Absorption Spectrum of Methyl 4-methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxycinnamate, a derivative of cinnamic acid, is a compound of significant interest due to its strong ultraviolet (UV) absorption properties, particularly in the UVB range (280-320 nm).[1][2] This characteristic makes it a valuable component in sunscreen formulations and a subject of study in photoprotection research.[1][3] This technical guide provides a comprehensive overview of the UV absorption spectrum of this compound, including quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Spectroscopic Data

The UV absorption profile of this compound is characterized by a strong absorbance in the UVB region, which is attributed to the conjugated π-electron system of the aromatic ring and the α,β-unsaturated ester moiety.[1] The maximum absorption wavelength (λmax) is influenced by the solvent used.

| Parameter | Value | Solvent | Reference |

| λmax | ~290 nm | Ethanol | [1] |

| λmax | 308 nm | Methanol | [4] |

| λmax | 290 nm | Cyclohexane | [4] |

| λmax | 309-311 nm | Not specified | [2] |

| λmax | ~311 nm | Not specified | [5] |

| Molar Extinction Coefficient (ε) | 2.0-2.5 × 10⁴ M⁻¹ cm⁻¹ (estimated) | Not specified | [1] |

| Absorption Range | 280-320 nm | Not specified | [2] |

Experimental Protocol: Determination of UV Absorption Spectrum

The following is a detailed methodology for determining the UV absorption spectrum of this compound. This protocol is based on standard UV-Vis spectrophotometry techniques.[6][7]

1. Materials and Reagents:

-

This compound (purity >98%)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

-

Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer (double beam)

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the weighed compound in a 100 mL volumetric flask using the chosen spectroscopic grade solvent.

-

Ensure the compound is completely dissolved by gentle swirling or sonication. This will be your stock solution.

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions of varying concentrations (e.g., ranging from 1 x 10⁻⁵ M to 5 x 10⁻⁵ M).

-

For example, to prepare a 1 x 10⁻⁴ M solution, pipette 1 mL of a 1 x 10⁻³ M stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

4. Instrument Setup and Calibration:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the appropriate holder in the spectrophotometer.

-

Perform a baseline correction or auto-zero with the blank to subtract any absorbance from the solvent and the cuvette.

5. Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the working solution to be measured, then fill the cuvette with the solution.

-

Wipe the clear sides of the cuvette with a lint-free tissue to remove any fingerprints or smudges.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan. The instrument will measure the absorbance of the sample over the specified wavelength range.

-

Save and record the resulting spectrum, which will show a plot of absorbance versus wavelength.

6. Data Analysis:

-

From the obtained spectrum, determine the wavelength of maximum absorbance (λmax).

-

If the molar absorptivity (ε) needs to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the UV absorption spectrum of this compound.

Caption: Experimental workflow for UV-Vis spectral analysis.

This guide provides foundational information for researchers working with this compound. The provided data and protocols can be adapted for various research and development applications, from quality control in cosmetic formulations to fundamental studies in photochemistry.

References

- 1. Buy this compound | 832-01-9 [smolecule.com]

- 2. Buy this compound | 3901-07-3 [smolecule.com]

- 3. Buy this compound (EVT-298249) | 3901-07-3 [evitachem.com]

- 4. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]

- 5. This compound | 3901-07-3 | Benchchem [benchchem.com]

- 6. public.websites.umich.edu [public.websites.umich.edu]

- 7. chem.latech.edu [chem.latech.edu]

The Photochemical Behavior of Methyl 4-methoxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxycinnamate (M4MC) is a widely utilized UVB filter in sunscreens and a subject of extensive photochemical research. Its efficacy and safety are intrinsically linked to its behavior upon exposure to ultraviolet radiation. This technical guide provides an in-depth analysis of the photochemical properties of M4MC, focusing on its electronic absorption, primary photochemical pathways including photoisomerization and photodegradation, and the experimental methodologies employed to elucidate these processes. Quantitative data are summarized for comparative analysis, and key reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its complex photochemistry.

Introduction

This compound is an organic compound renowned for its ability to absorb UVB radiation, making it a staple ingredient in cosmetic and dermatological formulations for sun protection.[1] It is the methyl ester of 4-methoxycinnamic acid and belongs to the cinnamate class of compounds.[2] The photoprotective function of M4MC is derived from its chromophoric structure, which efficiently absorbs high-energy UV photons. However, the absorption of this energy initiates a series of photochemical and photophysical processes that dictate its stability and the potential for forming photoproducts. A thorough understanding of these processes is critical for optimizing its use in formulations and ensuring its safety and efficacy. This guide details the fundamental photochemical behavior of M4MC.

Electronic Absorption

The photochemical journey of this compound begins with the absorption of ultraviolet radiation. This process is governed by the molecule's electronic structure, specifically its conjugated π-electron system.

UV Absorption Spectrum

M4MC exhibits a strong and broad absorption band primarily in the UVB region of the electromagnetic spectrum (280-315 nm).[3] The maximum absorption wavelength (λmax) is consistently reported between 309 and 311 nm.[3] This absorption corresponds to an electronic transition to the S₁ (1¹ππ*) state.[4] The solvent environment can induce minor shifts in the absorption maximum.[4]

Primary Photochemical Pathways

Upon absorption of UV radiation, M4MC undergoes several competing photochemical and photophysical processes. The predominant pathway is a reversible trans-cis photoisomerization, which is a key mechanism for dissipating the absorbed UV energy as heat.[3][5] However, photodegradation can also occur, leading to the formation of various photoproducts.[3]

Photoisomerization

The most significant photochemical reaction of M4MC is the E/Z (trans/cis) isomerization around the carbon-carbon double bond of the propenoate group.[5] The naturally occurring and more stable form is the trans (E) isomer. Upon UV irradiation, it converts to the cis (Z) isomer. This process is reversible, and a photostationary state can be established under continuous irradiation.[6]

The isomerization process is highly efficient and occurs on an ultrafast timescale. Time-resolved spectroscopy studies have shown that the excited singlet state has a sub-picosecond lifetime, indicating a rapid non-radiative decay pathway, which is characteristic of efficient photoisomerization.[7]

Photodegradation

Prolonged exposure to UV radiation can lead to the irreversible photodegradation of M4MC.[3] This process can result in the loss of its UV-filtering capacity and the formation of potentially harmful photoproducts. The primary photodegradation pathway involves the formation of 4-methoxybenzaldehyde and other aromatic fragments.[3] The photostability of M4MC is influenced by factors such as the solvent polarity, with enhanced stability observed in polar solvents.[3]

Photodimerization

While less common in dilute solutions, cinnamic acid and its derivatives can undergo [2+2] cycloaddition reactions to form cyclobutane dimers, particularly in the solid state or in organized media. This reaction is generally not a major pathway for M4MC in typical sunscreen formulations but is a known photochemical reaction for this class of compounds.

Quantitative Photochemical Data

The following tables summarize the key quantitative data related to the photochemical behavior of this compound.

| Parameter | Value | Solvent | Reference |

| UV Absorption | |||

| λmax | 309-311 nm | General | [3] |

| λmax | ~310 nm | Cyclohexane | [4] |

| λmax | ~311 nm | Methanol | [4] |

| Molar Extinction Coefficient (ε) | ~2.0-2.5 × 10⁴ M⁻¹ cm⁻¹ | Ethanol | [5] |

| Excited State Dynamics | |||

| 1¹ππ* State Lifetime | ~4.5 ps | Gas Phase | [7][8] |

| Fluorescence Quantum Yield | < 0.001 | Solution | [7] |

| Fluorescence Lifetime | < 10 ps | Solution | [4] |

| Photoisomerization | |||

| Wavelength for Isomerization | ≥300 nm | General | [3][6] |

Table 1: Summary of Photochemical and Photophysical Parameters for this compound.

Experimental Protocols

The study of the photochemical behavior of M4MC utilizes a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Steady-State Photolysis and ¹H NMR Analysis for Photoisomerization

This protocol is used to quantify the extent of trans-cis isomerization after a period of UV irradiation.

-

Sample Preparation: Prepare a solution of trans-Methyl 4-methoxycinnamate in a suitable deuterated solvent (e.g., CDCl₃) at a known concentration in a quartz NMR tube.

-

Initial ¹H NMR Spectrum: Record the ¹H NMR spectrum of the sample before irradiation to serve as a baseline.

-

Irradiation: Irradiate the sample in the quartz NMR tube with a light source emitting in the UVB range (e.g., a high-pressure mercury lamp with appropriate filters or a tunable arc lamp set to the λmax of M4MC).[9] The irradiation should be carried out for a defined period.

-

Post-Irradiation ¹H NMR Spectrum: After irradiation, record the ¹H NMR spectrum of the sample again.

-

Data Analysis: The extent of isomerization is determined by integrating the signals corresponding to the vinylic protons of the trans and cis isomers. The large coupling constant (J ≈ 16 Hz) for the trans isomer's vinylic protons is a key diagnostic feature.[4]

Transient Electronic Absorption Spectroscopy (TEAS)

TEAS is a pump-probe technique used to study the dynamics of short-lived excited states.

-

Sample Preparation: A solution of M4MC in a solvent of interest (e.g., cyclohexane or methanol) is prepared at a concentration of approximately 5 mM.[7] The solution is continuously flowed through a sample cell to prevent photodegradation.[7]

-

Experimental Setup: A femtosecond laser system is used to generate both the pump and probe pulses.[7] The pump pulse (e.g., at 280 nm) excites the sample to the S₁ state.[7] A broadband white-light continuum pulse is used as the probe to measure the change in absorption of the sample as a function of time delay after the pump pulse.[4]

-

Data Acquisition: The transient absorption spectra are recorded at various time delays between the pump and probe pulses, typically from femtoseconds to nanoseconds.

-

Data Analysis: The resulting data is plotted as a false-color map of change in absorbance versus wavelength and time.[7] Kinetic traces at specific wavelengths are then fitted to exponential decay functions to determine the lifetimes of the excited states.

Matrix-Isolation Fourier-Transform Infrared (FTIR) Spectroscopy

This technique allows for the trapping and spectroscopic characterization of reactive intermediates and photoproducts at very low temperatures.

-

Matrix Preparation: A gaseous mixture of M4MC and an inert gas (e.g., argon) is deposited onto a cryogenic window (e.g., at 15 K).[10]

-

Initial FTIR Spectrum: An FTIR spectrum of the isolated M4MC molecules in the matrix is recorded.

-

Photolysis: The matrix is irradiated in situ with UV light of a specific wavelength (e.g., >300 nm).[6]

-

Post-Photolysis FTIR Spectrum: FTIR spectra are recorded after irradiation.

-

Data Analysis: Difference spectra are calculated by subtracting the initial spectrum from the post-irradiation spectra.[6] The appearance of new vibrational bands and the depletion of the original bands provide direct evidence for the formation of photoproducts, such as the cis-isomer.[6] The experimental spectra are often compared with theoretical spectra calculated using quantum chemical methods for product identification.[6]

Visualizations of Photochemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key photochemical processes and experimental workflows discussed in this guide.

Conclusion

The photochemical behavior of this compound is dominated by an efficient and reversible trans-cis isomerization, which serves as a primary mechanism for the dissipation of absorbed UVB radiation. While this process contributes to its efficacy as a sunscreen agent, the potential for photodegradation underscores the importance of formulation strategies to enhance its photostability. The experimental techniques detailed in this guide are crucial for the continued investigation of M4MC and the development of next-generation photoprotective agents. This comprehensive overview provides researchers and drug development professionals with the foundational knowledge required to effectively utilize and innovate with this important UV filter.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound (EVT-298249) | 3901-07-3 [evitachem.com]

- 3. Buy this compound | 3901-07-3 [smolecule.com]

- 4. This compound | 3901-07-3 | Benchchem [benchchem.com]

- 5. Buy this compound | 832-01-9 [smolecule.com]

- 6. Direct Spectroscopic Evidence of Photoisomerization in para-Methoxy Methylcinnamate Revealed by Low-Temperature Matrix-Isolation FTIR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]

- 10. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole [mdpi.com]

The Antioxidant Mechanism of Methyl 4-methoxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxycinnamate, a derivative of cinnamic acid, is a compound of interest for its potential antioxidant properties, particularly in the context of skin protection against UV-induced oxidative stress. This technical guide provides an in-depth exploration of the proposed mechanisms of action by which this compound may exert its antioxidant effects. The core mechanisms discussed include direct radical scavenging and the modulation of key cellular signaling pathways, namely the Nrf2 and MAPK pathways. While direct quantitative data for this compound is limited, this guide synthesizes available information on structurally related cinnamic acid derivatives to provide a comprehensive overview. Detailed experimental protocols for evaluating antioxidant activity and elucidating the underlying mechanisms are also provided.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathological conditions, including skin photoaging and carcinogenesis. This compound, a naturally occurring compound found in various plants, has garnered attention for its potential to mitigate oxidative damage.[1][2][3][4] Its structural features, including a methoxy-substituted phenyl group and an α,β-unsaturated ester, suggest a capacity for both direct interaction with free radicals and modulation of cellular antioxidant defense systems. This guide delves into the multifaceted antioxidant mechanism of this compound, providing a foundational resource for researchers in the fields of dermatology, pharmacology, and drug discovery.

Core Antioxidant Mechanisms

The antioxidant action of this compound is likely twofold, involving both direct and indirect mechanisms.

Direct Radical Scavenging

Table 1: Comparative Radical Scavenging Activity of Cinnamic Acid Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| Cinnamic Acid Derivative 1 | DPPH | 310.50 ± 0.73 | [5] |

| Cinnamic Acid Derivative 2 | DPPH | 574.41 ± 1.34 | [5] |

| Cinnamic Acid Derivative 3 | ABTS | 419.18 ± 2.72 | [5] |

| Cinnamic Acid Derivative 4 | ABTS | 597.53 ± 1.3 | [5] |

| Ascorbic Acid (Standard) | DPPH | 10.78 ± 0.11 | [5] |

| Ascorbic Acid (Standard) | ABTS | 18.99 ± 0.03 | [5] |

Note: The data presented are for various N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives and are intended for comparative purposes to illustrate the antioxidant potential within this class of compounds.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, this compound may exert its antioxidant effects by influencing key signaling pathways that regulate the cellular antioxidant response.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1][10][11][12][13]

Studies on cinnamic acid and its derivatives have shown their ability to activate the Nrf2 pathway.[1][10][11][12] This activation is often attributed to the electrophilic nature of the α,β-unsaturated carbonyl group, which can react with cysteine residues on Keap1, leading to the release of Nrf2.[10]

Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli, including oxidative stress. The major MAPK subfamilies include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Chronic activation of JNK and p38 MAPK pathways is often associated with oxidative stress-induced apoptosis.

Some cinnamic acid derivatives have been shown to modulate MAPK signaling, thereby protecting cells from oxidative damage.[14][15] It is plausible that this compound could inhibit the phosphorylation and activation of pro-apoptotic MAPKs like JNK and p38, thus contributing to cell survival under oxidative stress conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.

-

Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound in ethanol and create a series of dilutions.

-

Reaction: In a 96-well plate, add 10 µL of each sample dilution to a well. Add 190 µL of the ABTS•+ working solution to each well.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.

Cellular Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

These assays measure the activity of key antioxidant enzymes in cell lysates after treatment with this compound.[10][15][16][17][18][19][20]

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., human keratinocytes) and treat with various concentrations of this compound for a specified time. Induce oxidative stress with an agent like H2O2 if required.

-

Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Enzyme Activity Assays: Perform specific activity assays for SOD, CAT, and GPx using commercially available kits or established spectrophotometric methods. These assays typically measure the rate of substrate consumption or product formation.

-

Data Analysis: Normalize the enzyme activity to the protein concentration and express the results as units of activity per milligram of protein.

Table 2: Summary of Antioxidant Enzyme Activity Assays

| Enzyme | Assay Principle | Wavelength |

| SOD | Inhibition of the reduction of a tetrazolium salt by superoxide radicals. | Varies (e.g., 450 nm) |

| CAT | Measurement of the decomposition of H2O2. | 240 nm |

| GPx | Measurement of the rate of NADPH oxidation coupled to the reduction of oxidized glutathione. | 340 nm |

Nrf2 Activation Assay

This assay determines if this compound can induce the nuclear translocation of Nrf2.[1][6][7][10][21]

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound for various time points.

-

Nuclear and Cytoplasmic Fractionation: Separate the nuclear and cytoplasmic fractions of the cells using a commercial kit.

-

Western Blot Analysis: Perform Western blotting on both fractions using an anti-Nrf2 antibody. Use an antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

-

Data Analysis: Quantify the band intensities to determine the relative amount of Nrf2 in the nucleus versus the cytoplasm.

MAPK Phosphorylation Assay

This assay assesses the effect of this compound on the phosphorylation of MAPK proteins.[5][11][12][22]

Protocol:

-

Cell Culture and Treatment: Culture cells and pre-treat with this compound before inducing oxidative stress (e.g., with H2O2 or UV radiation).

-

Cell Lysis: Prepare whole-cell lysates.

-

Western Blot Analysis: Perform Western blotting using antibodies specific for the phosphorylated forms of JNK and p38 (p-JNK, p-p38) and antibodies for the total forms of these proteins (Total JNK, Total p38).

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Conclusion

This compound presents a promising profile as an antioxidant agent. Its mechanism of action is likely multifaceted, involving both direct radical scavenging and the modulation of critical cellular signaling pathways such as Nrf2 and MAPK. While direct quantitative data on its antioxidant capacity and cellular effects are still emerging, the available evidence from structurally related cinnamic acid derivatives provides a strong rationale for its potential efficacy. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to further investigate and quantify the antioxidant properties of this compound, paving the way for its potential application in the development of novel therapeutic and protective agents against oxidative stress-related conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies [mdpi.com]

- 5. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trans-cinnamic acid attenuates UVA-induced photoaging through inhibition of AP-1 activation and induction of Nrf2-mediated antioxidant genes in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benthamscience.com [benthamscience.com]

- 16. researchgate.net [researchgate.net]

- 17. antioxidant activity ic50: Topics by Science.gov [science.gov]

- 18. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Unraveling the Anti-inflammatory Action of Methyl 4-methoxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxycinnamate, a naturally occurring phenylpropanoid, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth analysis of its core anti-inflammatory mechanisms. Through a comprehensive review of in vivo and in vitro studies, this document elucidates the compound's inhibitory effects on key inflammatory mediators and signaling pathways. Quantitative data from various experimental models are summarized, and detailed protocols for key assays are provided to facilitate further research and development. Visual representations of the signaling cascades and experimental workflows are included to offer a clear and concise understanding of its mode of action.

Introduction